molecular formula C18H19NO B263732 N-(9H-fluoren-2-yl)-3-methylbutanamide

N-(9H-fluoren-2-yl)-3-methylbutanamide

Cat. No.: B263732
M. Wt: 265.3 g/mol
InChI Key: VFSHUCUIAAXDGP-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-3-methylbutanamide is a synthetic organic compound featuring a fluorene moiety linked to a 3-methylbutanamide group via an amide bond. Fluorene-based compounds are valued in organic and medicinal chemistry for their aromatic rigidity, which enhances stability and influences electronic properties . The 3-methylbutanamide group is a common functional unit in drug design, contributing to solubility and bioactivity .

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-methylbutanamide

InChI

InChI=1S/C18H19NO/c1-12(2)9-18(20)19-15-7-8-17-14(11-15)10-13-5-3-4-6-16(13)17/h3-8,11-12H,9-10H2,1-2H3,(H,19,20)

InChI Key

VFSHUCUIAAXDGP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Fluorenyl Amides with Alkynyl/Substituted Aryl Groups

Compounds such as N-[(cyclohexylcarbamoyl)(3-nitrophenyl)methyl]-N-(9H-fluoren-2-yl)-prop-2-ynamide (5g) and N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) () share the fluorenyl core but incorporate additional alkynyl and carbamoyl substituents. These modifications alter steric and electronic profiles, impacting physical properties:

  • Melting Points : Range from 199–211°C, suggesting increased rigidity compared to simpler amides.
  • IR Spectra : Strong C=O stretches at 1638–1647 cm⁻¹ (amide I band) and alkyne C≡C stretches at ~2100 cm⁻¹ .
  • Synthesis Yields : Vary widely (45–75%), influenced by substituent reactivity and purification methods .
Sulfur-Containing Fluorenyl Derivatives

Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(9H-fluoren-2-yl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (4i) () demonstrates how sulfur incorporation elevates thermal stability (mp 240–242°C) due to enhanced intermolecular interactions.

Chalcone-Fluorenyl Hybrids

3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one (C01) () introduces a conjugated enone system, broadening absorption spectra and enabling applications in photochemistry.

3-Methylbutanamide-Containing Pharmaceuticals

Compounds like ADC1770 () and (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide () highlight the 3-methylbutanamide group’s role in peptide-like linkers, improving pharmacokinetic properties .

Comparative Analysis of Key Properties

Property N-(9H-Fluoren-2-yl)-3-methylbutanamide (Inferred) Compound 5a Compound 4i C01
Molecular Weight ~265–300 g/mol* 512.6 g/mol 757.76 g/mol ~350–400 g/mol*
Melting Point ~180–200°C* 199–200°C 240–242°C Not reported
Key Functional Groups Amide, fluorenyl Amide, alkyne, carbamoyl Dithiol, thiazine Chalcone, fluorenyl
Synthetic Yield Not reported 75% 43% Not reported
Applications Drug intermediates, materials science Structural studies High thermal stability Antimicrobial studies

*Estimated based on structural analogs.

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